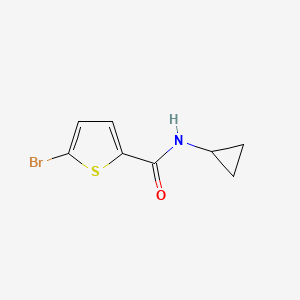

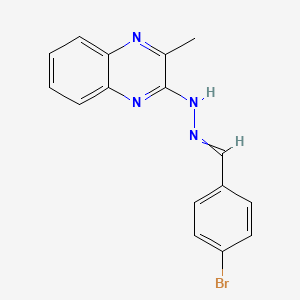

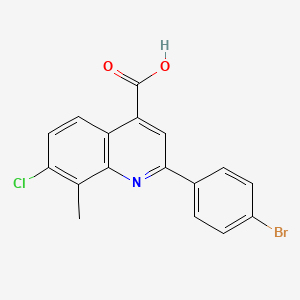

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

The compound "2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" is a brominated and chlorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The presence of halogens such as bromine and chlorine in the compound's structure suggests that it may have interesting chemical reactivity and possibly useful biological properties .

Synthesis Analysis

The synthesis of halogenated quinoline carboxylic acids can be achieved through various methods. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids involves the creation of an amino intermediate followed by a halogen exchange using the Sandmeyer reaction, which could potentially be adapted for the synthesis of the compound . Another approach for synthesizing brominated quinoline derivatives is the Skraup reaction, which has been used to obtain 8-methylquinoline-5-carboxylic acid, a compound structurally related to the one of interest .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). These techniques allow for the determination of geometrical parameters and the analysis of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The presence of bromine and chlorine atoms in the compound is likely to influence its electronic properties and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions facilitated by the presence of halogen atoms. The bromine atom in the structure can be particularly reactive, as seen in the synthesis of photolabile protecting groups for carboxylic acids, where brominated hydroxyquinoline is used . Additionally, the reactivity of carboxylic acids in quinoline derivatives can be explored through derivatization, as demonstrated by the use of a bromoquinolinium reagent for the analysis of biological carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinoline carboxylic acids are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as dipole moment and polarizability, can also be altered, which may have implications for the compound's optical properties and its potential as a nonlinear optical material . The molecular electrostatic potential (MEP) can provide insights into the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

Applications De Recherche Scientifique

Novel Synthesis Techniques

- A study by Raveglia et al. (1997) describes a novel synthesis method for 3-halo-2-phenylquinoline-4-carboxylic acids, which includes compounds similar to 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid. This method involves the synthesis of a 3-amino intermediate followed by substitution with chlorine or bromine (Raveglia et al., 1997).

Supramolecular Architectures

- Gao et al. (2014) conducted studies on noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acids. This research contributes to understanding the role of similar quinoline compounds in binding with carboxylic acids, potentially including 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid (Gao et al., 2014).

Photolabile Protecting Group

- Fedoryak and Dore (2002) synthesized a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline, which is structurally related to the compound . This group shows greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Antimicrobial Activity

- Bhatt and Agrawal (2010) explored the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and evaluated their in vitro antimicrobial activity. This study provides insights into the potential antimicrobial applications of related quinoline compounds (Bhatt & Agrawal, 2010).

Ruthenium Catalyzed Reduction

- Watanabe et al. (1984) discuss the ruthenium-catalyzed reduction of compounds including quinolines. Their research offers insights into chemical processes that could be relevant for modifying or synthesizing derivatives of 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid (Watanabe et al., 1984).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTCJMYTDLEKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179915 | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

CAS RN |

588696-21-3 | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.